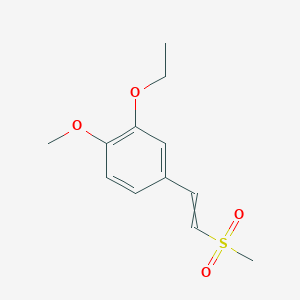

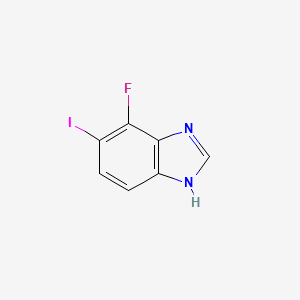

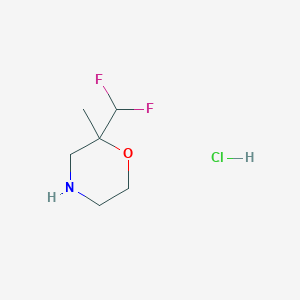

![molecular formula C11H7ClN4OS B1459955 1-(4-clorofenil)-6-mercapto-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 941868-08-2](/img/structure/B1459955.png)

1-(4-clorofenil)-6-mercapto-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona

Descripción general

Descripción

“1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of compounds related to “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .

Molecular Structure Analysis

The molecular structure of “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives were chemically confirmed using spectroscopic methods .

Chemical Reactions Analysis

The chemical reactions involving “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives have been studied. For instance, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives have been analyzed using various spectroscopic methods .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de pirazolopirimidina se han estudiado ampliamente por sus propiedades anticancerígenas. Se sabe que actúan sobre varias líneas celulares cancerosas interfiriendo con las vías de proliferación y supervivencia celular . El compuesto específico en cuestión puede evaluarse por su eficacia contra diferentes tipos de células cancerosas, incluido el cáncer de mama, la leucemia y el cáncer de pulmón, mediante la evaluación de su capacidad para inhibir las vías de señalización clave que a menudo están desreguladas en las células cancerosas.

Aplicaciones Antimicrobianas y Antifúngicas

Las actividades antibacterianas y antifúngicas de los compuestos de pirazolopirimidina los convierten en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos . La investigación podría centrarse en sintetizar derivados y probar su eficacia contra una gama de microorganismos patógenos, particularmente aquellos que han desarrollado resistencia a los antibióticos existentes.

Efectos Antiinflamatorios y Analgésicos

Los derivados de pirazolopirimidina han mostrado promesa en el tratamiento de la inflamación y el dolor . El compuesto podría probarse in vivo e in vitro para su capacidad de reducir los marcadores inflamatorios y sus efectos analgésicos en comparación con los medicamentos estándar como la indometacina, con un enfoque en minimizar los efectos secundarios como la actividad ulcerogénica.

Inhibición Enzimática

Estos derivados pueden actuar como inhibidores de varias enzimas involucradas en los procesos de la enfermedad. Por ejemplo, pueden diseñarse para dirigirse a enzimas como la proteína quinasa B (Akt), que juega un papel significativo en el crecimiento y supervivencia celular, convirtiéndola en un objetivo para la terapia del cáncer . La actividad inhibitoria del compuesto podría optimizarse para la selectividad y la potencia.

Propiedades Neuroprotectoras

La investigación sobre las propiedades neuroprotectoras de los derivados de pirazolopirimidina podría conducir al desarrollo de tratamientos para enfermedades neurodegenerativas. El potencial del compuesto para proteger las células neuronales del daño o la muerte podría explorarse, ofreciendo posiblemente información sobre los tratamientos para afecciones como la enfermedad de Parkinson .

Direcciones Futuras

The future directions for the research on “1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and its derivatives could include further exploration of their potential applications in medicinal chemistry. For instance, developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinases (cdks) . CDKs are essential for cell proliferation and play a significant role in the development and progression of many diseases, including cancer .

Mode of Action

Similar compounds have been shown to inhibit cdk2/cyclin a2 . This inhibition could lead to alterations in cell cycle progression and the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of cdk2/cyclin a2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Análisis Bioquímico

Biochemical Properties

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the disruption of cell cycle progression, thereby exerting antiproliferative effects on cancer cells . Additionally, this compound has been reported to interact with protein kinase B (Akt), a critical regulator of cell survival and metabolism . The binding of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one to Akt results in the inhibition of its kinase activity, which in turn affects downstream signaling pathways involved in cell growth and survival .

Cellular Effects

The effects of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the nuclear factor-kappa B (NF-κB) pathway . Furthermore, 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been found to inhibit the proliferation of leukemia cell lines by targeting specific kinases involved in cell signaling . The compound also affects gene expression by modulating the activity of transcription factors such as forkhead box O (FOXO) and hypoxia-inducible factor 1-alpha (HIF-1α) . These cellular effects highlight the potential of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . The inhibition of CDK2 leads to cell cycle arrest at the G1 phase, preventing the proliferation of cancer cells . Additionally, 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one interacts with the pleckstrin homology (PH) domain of Akt, blocking its activation and subsequent phosphorylation of downstream targets . This results in the suppression of cell survival and metabolic pathways regulated by Akt . The compound also modulates gene expression by inhibiting the activity of transcription factors such as FOXO and HIF-1α, which play critical roles in cell growth and adaptation to hypoxic conditions .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been investigated in various laboratory settings. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over time . In in vitro studies, the antiproliferative effects of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one were observed to persist for several days, indicating sustained activity . In in vivo studies, the compound demonstrated long-term efficacy in inhibiting tumor growth in xenograft models, with no significant loss of activity over extended treatment periods . These findings suggest that 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has favorable temporal properties for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one at different dosages have been studied in animal models. It has been found that the compound exhibits dose-dependent antiproliferative effects, with higher doses leading to greater inhibition of tumor growth . At very high doses, 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can cause toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful optimization of dosage is required to achieve the desired therapeutic effects while minimizing adverse effects . These studies highlight the importance of dose-response relationships in the development of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as a therapeutic agent.

Metabolic Pathways

1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble conjugates that are excreted in the urine . The metabolic pathways of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are crucial for its elimination from the body and play a significant role in determining its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), a membrane transporter that plays a key role in drug efflux . The interaction with P-gp affects the intracellular accumulation and distribution of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, influencing its therapeutic efficacy . Additionally, the compound has been found to bind to serum albumin, which facilitates its transport in the bloodstream and distribution to various tissues . These transport and distribution mechanisms are essential for the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Subcellular Localization

The subcellular localization of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. Studies have shown that this compound predominantly localizes to the cytoplasm, where it interacts with various kinases and signaling proteins . The presence of targeting signals and post-translational modifications, such as phosphorylation, may influence the subcellular localization of 1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The compound’s localization to specific cellular compartments is essential for its ability to modulate signaling pathways and exert its therapeutic effects .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHLGQZABYXOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

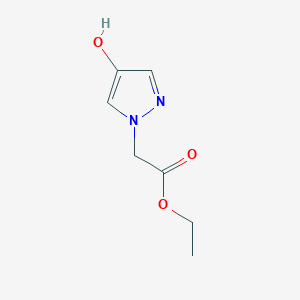

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)

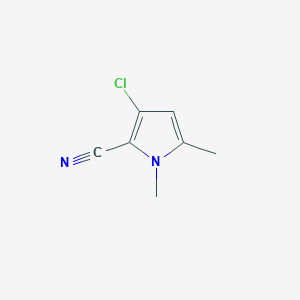

![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)

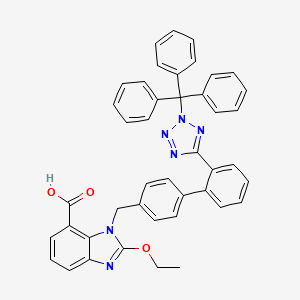

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)

![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)